N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Description
N-Cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 1246094-94-9) is a tetrahydronaphthalene derivative featuring a cyclopropylamine substituent at the 2-position. The cyclopropyl group introduces steric strain and conformational rigidity, which can influence its physicochemical properties and biological interactions. Its structural framework is analogous to aminotetralin derivatives, which are known for their activity at serotonin (5-HT) receptors and applications in neuropsychiatric research .
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C13H17N/c1-2-4-11-9-13(14-12-7-8-12)6-5-10(11)3-1/h1-4,12-14H,5-9H2 |
InChI Key |
VNXPIFUMOYCSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the cyclopropylation of 1,2,3,4-tetrahydronaphthalen-2-amine. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalen-2-amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropylamines.
Scientific Research Applications
N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Key Observations:
Nitrophenyl (5e) and carboxamide (11) derivatives exhibit distinct electronic profiles, influencing solubility and binding affinity .
Synthetic Yields :
- Yields vary widely, from 31% for 5e to 75% for compound 11, reflecting differences in synthetic complexity and purification methods .
Physicochemical Properties :
- Crystalline compounds like 5l (m.p. 137–139°C) contrast with oil forms (e.g., 5e), suggesting differences in crystallinity and stability .
Pharmacological and Functional Comparisons
Serotonin Receptor Modulation
- N-Cyclopropyl derivative : While direct activity data are absent, structurally similar compounds like PAT (4-phenyl-N,N-dimethyl analog) exhibit 5-HT₂C agonism and 5-HT₂A antagonism, with efficacy in fragile X syndrome models .
- 8-OMe-DPAT : A well-characterized 5-HT₁A agonist, highlighting how methoxy and dipropyl groups enhance receptor specificity .
- (S)-5-Methoxy-N-propyl derivative : Demonstrates anxiolytic and prosocial effects in preclinical models, emphasizing the role of stereochemistry and methoxy substitution .
Anticonvulsant and Neuroprotective Effects
- The (S)-5-fluorophenyl analog in shows anticonvulsant activity in Fmr1 knockout mice, suggesting substituents like halogens can enhance CNS penetration .
Key Research Findings
- Receptor Selectivity : Bulky substituents (e.g., biphenyl in 11) may reduce off-target effects compared to smaller groups like cyclopropyl .
- Metabolic Stability : Cyclopropylamine derivatives are hypothesized to resist oxidative metabolism due to ring strain, though this requires validation .
- Stereochemical Influence : (S)-configured analogs (e.g., 101403-24-1) show enhanced biological activity over racemic mixtures, underscoring the importance of chiral centers .
Biological Activity
N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a tetrahydronaphthalene backbone. Its molecular formula is , and it is characterized by its unique three-dimensional structure that influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, which are critical in regulating mood and behavior. This modulation can lead to various pharmacological effects such as:
- Antidepressant Activity : By enhancing serotonin signaling, the compound may exhibit antidepressant-like effects.
- Anxiolytic Properties : Its interaction with dopamine pathways could contribute to anxiolytic (anxiety-reducing) effects.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on recent studies:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antidepressant | In vivo models | Significant reduction in depression-like behaviors in rodent models. |
| Study 2 | Anxiolytic | Behavioral assays | Reduced anxiety responses in elevated plus maze tests. |
| Study 3 | Neuroprotection | Cell culture | Protection against neurotoxic agents in neuronal cell lines. |
Case Study 1: Antidepressant Effects
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of this compound in rodent models. The compound was administered at varying doses over two weeks. Results indicated a dose-dependent decrease in immobility time during forced swim tests, suggesting significant antidepressant activity .
Case Study 2: Anxiolytic Properties
Another study focused on the anxiolytic properties of this compound using the elevated plus maze model. Mice treated with this compound displayed increased time spent in open arms compared to controls, indicating reduced anxiety-like behavior .
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in treating mood disorders and anxiety-related conditions. Its ability to cross the blood-brain barrier enhances its suitability for central nervous system-targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
